2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine
Description
Properties
Molecular Formula |
C8H3BrF3N3 |
|---|---|
Molecular Weight |
278.03 g/mol |
IUPAC Name |
2-bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H3BrF3N3/c9-7-13-3-5-4(15-7)1-2-6(14-5)8(10,11)12/h1-3H |
InChI Key |
QWLWHKLUNFUUQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CN=C(N=C21)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Lithiation of 2-Bromo-6-(trifluoromethyl)pyridine and Subsequent Functionalization
This approach is foundational for synthesizing various 3-substituted derivatives of 2-bromo-6-(trifluoromethyl)pyridine, which can serve as intermediates toward the pyrido[3,2-d]pyrimidine core.
- Starting material: 2-Bromo-6-(trifluoromethyl)pyridine
- Reagent: n-Butyllithium or lithium diisopropylamide (LDA) for lithiation at low temperatures (-78 °C to -90 °C)
- Solvent: Tetrahydrofuran (THF) or toluene
- Temperature: Typically maintained between -90 °C and -40 °C during lithiation to control regioselectivity and avoid side reactions
- Electrophiles: Trimethyl borate, ethyl formate, carbon dioxide, or N,N-dimethylformamide (DMF) to introduce boronic acid, aldehyde, carboxylic acid, or alcohol functionalities at the 3-position
- In a nitrogen atmosphere, a solution of 2-bromo-6-(trifluoromethyl)pyridine in THF is cooled to -90 °C.
- n-Butyllithium is added dropwise to generate the 3-lithio intermediate.
- Electrophile (e.g., trimethyl borate) is added slowly, and the mixture is allowed to warm to room temperature over several hours.
- The reaction mixture is acidified (pH 3-4) with dilute hydrochloric acid.
- Organic extraction, drying, and concentration yield the substituted pyridine derivative.
- Purification by recrystallization or chromatography affords the desired product with high purity.
- Boronic acid derivative yield: ~92%, HPLC purity >98%
- Aldehyde derivative yield: ~72%, GC purity >98%
- Methanol derivative obtained by sodium borohydride reduction of the aldehyde intermediate
- $$^{1}H$$ NMR and $$^{13}C$$ NMR confirm substitution patterns and purity.
- Example $$^{1}H$$ NMR (DMSO-d6/D2O) for boronic acid: 7.71 ppm (bimodal, 1H), 7.92 ppm (bimodal, 1H)
- $$^{13}C$$ NMR signals at 119.53, 122.35, 141.05, 144.59, and 147.45 ppm
Multi-Step Synthesis via Pyridine Precursors and Cyclization
While direct synthesis of the fused pyrido[3,2-d]pyrimidine ring system with the 2-bromo-6-(trifluoromethyl) substitution is less commonly reported, related compounds have been prepared by:
- Starting from 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide derivatives
- Condensation with aldehydes in glacial acetic acid under reflux conditions for extended periods (e.g., 12 hours)
- Isolation by filtration and crystallization
Though this method is for related fused heterocycles, it exemplifies the cyclization strategies used to build complex fused pyrido-pyrimidine systems with halogen and trifluoromethyl substituents.
Specific Preparation of 2-Bromo-6-(trifluoromethyl)pyridine Derivatives
Direct preparation of 2-bromo-6-(trifluoromethyl)pyridine derivatives involves:
- Cooling a solution of 2-bromo-6-(trifluoromethyl)pyridine in toluene to -78 °C
- Addition of n-butyllithium to generate the lithiated intermediate
- Reaction with N,N-dimethylformamide (DMF) to form the aldehyde intermediate
- Reduction with sodium borohydride in methanol to afford the corresponding alcohol derivative
| Compound | Yield (%) | Reaction Conditions | Notes |
|---|---|---|---|
| (6-Trifluoromethylpyridin-2-yl) methanol | ~85% (crude) | n-BuLi at -78 °C, DMF addition, NaBH4 reduction | Purified by extraction and solvent removal |
| 2-Bromo-6-(trifluoromethyl)pyridine boronic acid | 92% | LDA lithiation, trimethyl borate, acidification | High purity, suitable for Suzuki coupling |
Reaction Conditions Summary Table
| Step | Reagents & Solvents | Temperature | Time | Yield | Product Type |
|---|---|---|---|---|---|
| Lithiation | n-Butyllithium or LDA, THF or toluene | -90 °C to -78 °C | 1-2 hours | — | 3-lithio intermediate |
| Electrophilic quench | Trimethyl borate / Ethyl formate / CO2 / DMF | -90 °C to RT over 9 hours | 9 hours | 72-92% | Boronic acid, aldehyde, acid |
| Reduction | Sodium borohydride, methanol | RT | 1 hour | — | Alcohol derivative |
| Work-up | Acidification (pH 3-4), extraction, drying | RT | — | — | Purified product |
Research Discoveries and Practical Considerations
- The strong directing effect of the bromine atom at position 2 enables selective lithiation at the 3-position of the pyridine ring.
- Low temperature lithiation is critical to avoid side reactions and ensure regioselectivity.
- The trifluoromethyl group stabilizes the intermediates and influences reactivity.
- The boronic acid derivative is a valuable intermediate for further cross-coupling reactions to build the pyrido[3,2-d]pyrimidine system.
- Sodium borohydride reduction of the aldehyde intermediate provides access to alcohol derivatives, which can be further functionalized.
- Purification typically involves organic solvent extraction, drying over anhydrous magnesium sulfate, and recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrido[3,2-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Electrophilic Reactivity
- Bromine vs. This makes brominated derivatives more reactive in nucleophilic substitution reactions, a critical feature in prodrug activation .
- Trifluoromethyl (CF₃) vs. Difluoromethyl (CF₂H) : The CF₃ group at C6 enhances metabolic stability and electron-withdrawing effects, whereas CF₂H in other analogs (e.g., 7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine) may improve membrane permeability due to moderate lipophilicity .
Enzyme Inhibition and Selectivity
- DHFR Inhibition: Diamino-substituted analogs (e.g., 2,4-diamino-6-[(2'-methoxyphenyl)sulfonyl]pyrido[3,2-d]pyrimidine) exhibit potent DHFR inhibition (IC₅₀ ~10⁻⁸ M) with high selectivity for parasitic enzymes (e.g., Toxoplasma gondii DHFR) over mammalian enzymes. The absence of amino groups in this compound suggests a different mechanism, possibly targeting kinases or proteases .
- Anticancer Potential: Chlorinated derivatives (e.g., 4-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine) are explicitly linked to antiproliferative applications, while brominated variants may offer improved pharmacokinetics due to slower metabolic degradation .
Biological Activity
2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine is a compound belonging to the pyrido[3,2-d]pyrimidine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer effects, anti-inflammatory properties, and potential as a kinase inhibitor.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom and a trifluoromethyl group, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
1. Anticancer Activity
Research indicates that compounds in the pyrido[3,2-d]pyrimidine family exhibit potent anticancer properties. For instance:
- In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. In studies involving prostate (PC-3) and lung (A-549) cancer cells, derivatives demonstrated IC50 values of 1.54 μM and 3.36 μM respectively, suggesting effective growth inhibition .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. One study highlighted that certain derivatives could induce G2/M phase arrest and activate caspase pathways .
2. Anti-inflammatory Effects
Pyrido[3,2-d]pyrimidines have also been evaluated for their anti-inflammatory properties:
- COX Inhibition : Compounds similar to this compound have shown potent inhibition of COX-2 enzyme activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
3. Kinase Inhibition
The compound is being investigated for its potential as a kinase inhibitor:
- Selectivity : It has been noted for its selective inhibition of PI3Kδ, a crucial player in immune cell signaling pathways . This selectivity may provide therapeutic advantages in conditions like autoimmune diseases.
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
Case Study 1: Anticancer Properties
A study published in Medicinal Chemistry reported the synthesis of various pyrido[3,2-d]pyrimidines and their evaluation against cancer cell lines. The results indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A-549 | 3.36 |
| Other derivative | PC-3 | 1.54 |
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory potential of pyrido[3,2-d]pyrimidines showed that certain derivatives could significantly reduce inflammation markers in vitro. The compounds were tested in models simulating inflammatory responses and demonstrated strong COX-2 inhibitory activity .
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine?
The compound is synthesized via cross-coupling reactions or halogenation of pyrido[3,2-d]pyrimidine precursors. For example, intermediates like 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylic acid are used to construct the core scaffold through coupling with alkynes or amines. A key step involves N-tosylation of pyrrole carboxylate derivatives under controlled conditions to introduce bromine and trifluoromethyl groups . Alternative methods include BF3·OEt2-promoted multicomponent reactions for pyrido[3,2-d]pyrimidine derivatives, which avoid metal catalysts and enhance sustainability .
Q. How is the compound characterized post-synthesis?
Post-synthesis characterization employs:
- Mass spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (e.g., ESIMS m/z 292.2/294.2 for brominated derivatives) .
- Nuclear magnetic resonance (NMR): 1H/13C NMR resolves substituent positions and confirms regioselectivity.
- X-ray crystallography: Validates structural features, such as the orientation of the trifluoromethyl group and bromine substitution pattern .
- Chromatography: HPLC ensures purity (>98%) and monitors reaction progress .
Advanced Research Questions
Q. How can molecular docking elucidate interactions between this compound and target enzymes like cholinesterases?
Molecular docking studies using software such as Discovery Studio (LibDock algorithm) predict binding modes. Key steps include:
- Protein preparation: Retrieve X-ray/NMR structures (e.g., human AChE: PDB ID 1B41; BuChE: 1P0I) and define binding pockets (15 Å radius) .
- Docking parameters: Evaluate polar/nonpolar contacts (e.g., hydrogen bonds with catalytic triad residues like His447 or Ser203 in BuChE) .
- Validation: Compare docking scores with experimental IC50 values (e.g., compound 8e ’s BuChE IC50 = 100 nM vs. donepezil’s 3.6 µM) .
Q. How can contradictory SAR data in multi-targeting agents be resolved?
Contradictions in structure-activity relationships (SAR) arise from divergent substituent effects on targets (e.g., anti-Aβ aggregation vs. cholinesterase inhibition). Strategies include:
- Substituent optimization: Chlorine at C8 enhances Aβ inhibition (e.g., 8h : Aβ40 IC50 = 900 nM) but reduces AChE affinity. Balancing electron-withdrawing groups (e.g., trifluoromethyl) and hydrophobic chains (e.g., phenethylamine) improves dual activity .
- Binding mode analysis: TEM imaging and kinetic assays validate anti-aggregation effects, while enzyme kinetics differentiate competitive vs. noncompetitive inhibition .
Q. How can iron chelation properties be optimized in pyrido[3,2-d]pyrimidine derivatives?
Iron chelation is assessed via ferrozine-based colorimetric assays. Derivatives with pyrido[3,2-d]pyrimidine scaffolds exhibit chelation due to nitrogen-rich coordination sites. Optimization strategies:
- Substituent placement: C4 phenethylamine groups enhance chelation (e.g., 10b : 23.6% chelation at 50 µM) compared to 3,4-dimethoxyphenethyl analogs .
- Metal specificity: Compare Fe²⁺/Cu²⁺/Zn²⁺ binding using UV-Vis spectroscopy to prioritize neuroprotective effects against metal-induced oxidative stress .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
